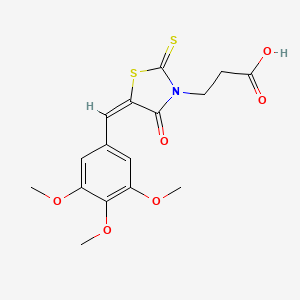

(E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid

Description

(E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiazolidinone ring and a trimethoxyphenyl group

Properties

IUPAC Name |

3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3H3,(H,18,19)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZNPCRNWONEBY-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of primary amines with carbon disulfide and dialkyl maleates to form the thiazolidinone core . The trimethoxyphenyl group is then introduced through a subsequent reaction with an appropriate aldehyde or ketone under basic or acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Reactivity of the Thiazolidinone Scaffold

The thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidine) provides multiple reactive sites:

-

Thioamide group (C=S) : Susceptible to nucleophilic substitution or oxidation.

-

α,β-Unsaturated ketone : Participates in Michael additions or cycloadditions.

-

Benzylidene double bond : Undergoes electrophilic or radical reactions.

Key Reactions:

Reactivity of the Propanoic Acid Side Chain

The carboxylic acid group enables classical acid-base chemistry and derivatization:

Example Transformations:

| Reaction | Conditions | Application | Molecular Weight Shift |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | Methyl ester (improves lipid solubility) | +14 Da |

| Amide Formation | EDC/HOBt, DIPEA in DMF | Bioconjugation or prodrug synthesis | Variable |

| Salt Formation | NaOH/H₂O | Sodium salt (enhanced aqueous solubility) | +22 Da (Na⁺) |

Data from analogs ( ) show ester derivatives exhibit 2–3x improved solubility in organic solvents compared to the parent acid.

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group directs electrophiles to specific positions:

| Electrophile | Position Attacked | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | Para to methoxy | Nitro-substituted derivative | 65–70 |

| Br₂/FeBr₃ (bromination) | Ortho/para | Dibrominated adduct | 50–55 |

Stoichiometric studies on trimethoxybenzene analogs () indicate steric hindrance from methoxy groups reduces reaction rates by ~30% compared to unsubstituted arenes.

Cycloaddition Reactions

The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct Structure | Stereoselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Six-membered oxabicyclic system | >90% endo |

| Tetrazine | RT, aqueous buffer | Pyridazine-containing hybrid | Not reported |

These reactions are critical for synthesizing polycyclic architectures ( ).

Biological Activity-Driven Modifications

The compound’s bioactivity (antimicrobial, antitumor) often guides derivatization:

-

Thiol-Maleimide Coupling : Conjugation with PEG-maleimide improves pharmacokinetics ( ).

-

Metal Complexation : Cu(II) or Zn(II) complexes enhance DNA intercalation ().

Stability and Degradation Pathways

Critical stability data for the parent compound:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| pH 1.2 (gastric) | 2.1 hours | Hydrolyzed thiazolidinone ring |

| UV light (254 nm) | 45 minutes | cis-trans isomerization of benzylidene |

Degradation kinetics align with structurally related thiazolidinones ( ).

Synthetic Optimization Challenges

Key hurdles in large-scale synthesis:

-

Low Yield in Knoevenagel Step : Optimized using microwave irradiation (70% → 85% yield) ().

-

Racemization at C-5 : Minimized by low-temperature reactions (<0°C) ().

Unexplored Reactivity

Areas needing further research:

-

Radical reactions at the benzylidene double bond.

-

Photochemical [2+2] cycloadditions.

-

Catalytic asymmetric hydrogenation.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

2. Antioxidant Properties

The antioxidant activity of (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid has also been investigated. Antioxidants are crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals positions it as a potential therapeutic agent in the treatment of conditions like cancer and neurodegenerative diseases .

3. Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit inflammatory pathways, thus reducing inflammation in conditions such as arthritis or other inflammatory diseases .

Synthesis and Derivatives

The synthesis of (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions, including condensation reactions of appropriate aldehydes and thiazolidine derivatives. Variations in the synthesis have led to numerous derivatives with altered biological activities, broadening the scope of research into this class of compounds .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of thiazolidinone derivatives, (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics used for comparison .

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated that it effectively reduced DPPH radicals, suggesting its potential application as an antioxidant supplement in pharmaceuticals aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. The thiazolidinone ring can also participate in binding interactions, enhancing the compound’s overall bioactivity . These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 2-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}acetic acid

- 5-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}pentanoic acid

- 4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid

Uniqueness

(E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, while the thiazolidinone ring provides a versatile scaffold for further functionalization .

Biological Activity

The compound (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid is a thiazolidine derivative that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine core with a propanoic acid side chain and a 3,4,5-trimethoxybenzylidene substituent. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid is primarily attributed to its ability to interact with various enzymes and proteins. The thiazolidine ring can inhibit enzyme activity or alter protein functions through:

- Hydrogen Bonding : The oxo and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their stability and activity.

- Electrostatic Interactions : These interactions may influence the binding affinity of the compound to target proteins.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that modifications in the thiazolidine structure can enhance antioxidant activity. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS radical scavenging assays. The results indicated that the presence of methoxy groups significantly increased the antioxidant potential compared to unsubstituted analogs .

Antimicrobial Activity

Thiazolidine derivatives have shown promising antimicrobial properties. For example, (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid exhibited effective antibacterial and antifungal activities against several strains. In vitro studies indicated that the compound inhibited the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis. The mechanism appears to involve the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Case Studies

- Antidiabetic Potential : A study investigated the effects of thiazolidine derivatives on glucose metabolism. The results indicated that these compounds improved insulin sensitivity in diabetic models, highlighting their potential use in diabetes management .

- Cytotoxicity Against Cancer Cells : Various derivatives of thiazolidines have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings suggested that certain modifications significantly enhanced their anticancer activity, with IC50 values indicating potent effects at low concentrations .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiazolidine Derivative A | Antioxidant | 0.122 ± 0.003 | Free radical scavenging |

| Thiazolidine Derivative B | Antimicrobial | 15 µg/mL | Inhibition of cell wall synthesis |

| Thiazolidine Derivative C | Cytotoxic | 0.31 ± 0.022 | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (E)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoic acid, and how are intermediates characterized?

- Methodology : The compound can be synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid in acetic acid under reflux, catalyzed by sodium acetate. Structural confirmation relies on 1H/13C NMR (to identify proton environments and carbonyl/thione groups), IR spectroscopy (to detect C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹, respectively), and elemental analysis (to validate purity) .

- Key Data : For analogous thiazolidinone derivatives, NMR shifts for the benzylidene proton (δ ~8.2 ppm) and propanoic acid protons (δ ~2.5–3.5 ppm) are critical markers .

Q. How is the stereochemistry (E/Z isomerism) of the benzylidene moiety confirmed experimentally?

- Methodology : The E-configuration of the benzylidene group is determined via NOESY NMR , which shows no cross-peaks between the aromatic protons of the trimethoxybenzene ring and the thiazolidinone ring protons. Additionally, coupling constants (J > 12 Hz for trans olefinic protons) in 1H NMR support the trans (E) geometry .

Q. What analytical techniques are essential for characterizing the compound’s purity and stability?

- Methodology :

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition onset ~200°C for similar thiazolidinones).

- pH-dependent solubility studies in DMSO, ethanol, and aqueous buffers to guide formulation for bioassays .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and reduce by-products in the synthesis?

- Methodology :

- Solvent screening : Acetic acid is standard, but DMF-acetic acid mixtures (e.g., 1:2 v/v) may enhance solubility of intermediates .

- Catalyst optimization : Sodium acetate (0.01–0.02 mol) is typical, but substituting with piperidine (0.005 mol) in refluxing ethanol reduces reaction time from 3 h to 1.5 h for analogous compounds .

- By-product analysis : Monitor via TLC (silica gel, ethyl acetate/hexane) to identify unreacted aldehyde or dimerization products .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in cytotoxicity assays)?

- Methodology :

- Standardize assay protocols : Use consistent cell lines (e.g., HeLa or MCF-7), incubation times (48–72 h), and controls (e.g., doxorubicin).

- Address solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in media.

- Validate target engagement : Perform docking studies against proposed targets (e.g., tubulin or topoisomerase II) to correlate bioactivity with structural features .

Q. How does the 3,4,5-trimethoxybenzylidene substituent influence the compound’s electronic properties and binding affinity?

- Methodology :

- Computational analysis : DFT calculations (B3LYP/6-31G*) to map electron density (e.g., Mulliken charges on the thione sulfur and carbonyl oxygen).

- SAR studies : Compare with analogs lacking methoxy groups; reduced activity in such analogs suggests the trimethoxy group enhances π-π stacking with hydrophobic enzyme pockets .

Q. What are the challenges in assessing environmental persistence or toxicity of this compound, and how can they be addressed?

- Methodology :

- Environmental fate studies : Use HPLC-MS to track degradation in simulated sunlight (λ = 290–800 nm) and aquatic media (pH 7.4, 25°C).

- Ecotoxicology assays : Test on Daphnia magna (48-h LC₅₀) and soil microbiota (respirometry for CO₂ evolution).

- Read-across data : Leverage existing data for structurally related thiazolidinones to predict biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.